2-Methoxy-6-(3-methoxyphenyl)-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
2-Methoxy-6-(3-methoxyphenyl)-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(3-methoxyphenyl)-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step organic reactions. The starting materials often include substituted pyridines, methoxybenzenes, and thiophenes. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce methoxy groups.
Cyclization reactions: to form the oxadiazole ring.
Coupling reactions: to attach the thiophene moiety.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Scale-up processes: to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(3-methoxyphenyl)-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the oxadiazole ring.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(3-methoxyphenyl)-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example:
Enzyme inhibition: Binding to the active site of an enzyme to inhibit its activity.
Receptor modulation: Interaction with cell surface receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(3-methoxyphenyl)pyridine: Lacks the oxadiazole and thiophene moieties.
3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine: Lacks the methoxyphenyl group.
6-(3-Methoxyphenyl)-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine: Lacks the methoxy group on the pyridine ring.
Properties
Molecular Formula |
C19H15N3O3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H15N3O3S/c1-23-13-6-3-5-12(11-13)15-9-8-14(18(20-15)24-2)17-21-19(25-22-17)16-7-4-10-26-16/h3-11H,1-2H3 |
InChI Key |
BNTJQRSXUQISRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CS4)OC |
Origin of Product |
United States |
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